![molecular formula C30H31NO7 B13402059 (2S)-3-{4-[2-(tert-butoxy)-2-oxoethoxy]phenyl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13402059.png)
(2S)-3-{4-[2-(tert-butoxy)-2-oxoethoxy]phenyl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is commonly used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group is a protective group used to shield the amino group during peptide synthesis, while the tert-butoxycarbonylmethoxy group protects the side chain of the phenylalanine residue.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine typically involves the protection of the amino and carboxyl groups of phenylalanine. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The tert-butoxycarbonylmethoxy group is introduced using tert-butyl bromoacetate in the presence of a base like potassium carbonate. The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
化学反応の分析
Types of Reactions
Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).
Coupling Reactions: Formation of peptide bonds using coupling reagents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).
Hydrolysis Reactions: Hydrolysis of the tert-butoxycarbonylmethoxy group using acidic conditions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Deprotection: Fmoc-4-hydroxymethyl-L-phenylalanine.
Coupling: Peptide chains with Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine residues.
Hydrolysis: 4-hydroxymethyl-L-phenylalanine.
科学的研究の応用
Chemistry
Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine is widely used in the synthesis of peptides and peptidomimetics. It is particularly useful in structure-activity relationship (SAR) studies to understand the role of specific amino acid residues in biological activity .
Biology
In biological research, this compound is used to synthesize peptides that can be used as probes to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions .
Medicine
In medicinal chemistry, Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine is used to develop peptide-based drugs. These drugs can target specific proteins or pathways involved in diseases such as cancer, diabetes, and infectious diseases .
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides. It is also used in the development of diagnostic tools and assays .
作用機序
The mechanism of action of Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during peptide chain elongation, preventing unwanted side reactions. The tert-butoxycarbonylmethoxy group protects the side chain of phenylalanine, ensuring the correct sequence and structure of the synthesized peptide .
類似化合物との比較
Similar Compounds
Fmoc-L-phenylalanine: Lacks the tert-butoxycarbonylmethoxy group, making it less versatile in protecting side chains.
Boc-L-phenylalanine: Uses a different protective group (Boc) which is less stable under acidic conditions.
Alloc-L-phenylalanine: Uses an allyloxycarbonyl group for protection, which requires different deprotection conditions.
Uniqueness
Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine is unique due to its dual protective groups, which provide greater flexibility and control in peptide synthesis. The Fmoc group allows for mild deprotection conditions, while the tert-butoxycarbonylmethoxy group provides additional protection for the side chain, making it suitable for complex peptide synthesis .
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO7/c1-30(2,3)38-27(32)18-36-20-14-12-19(13-15-20)16-26(28(33)34)31-29(35)37-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZSQWKDOAHSLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
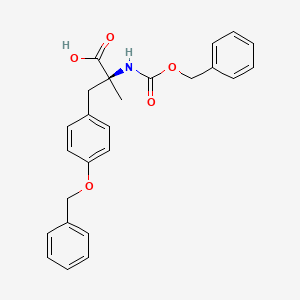
![[(3R,4S)-4-(2-fluorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B13401985.png)
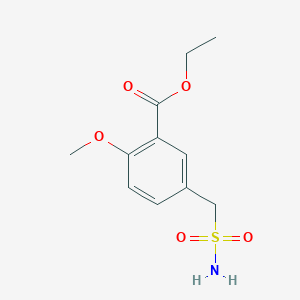

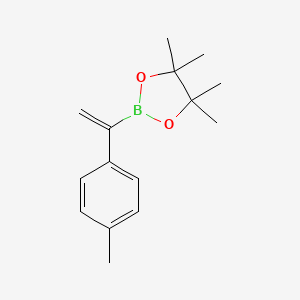
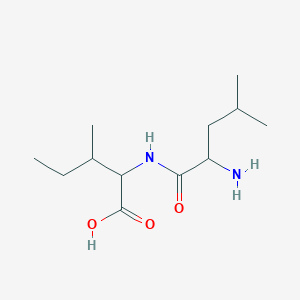
![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate,2,2,2-trifluoroacetic acid](/img/structure/B13402000.png)
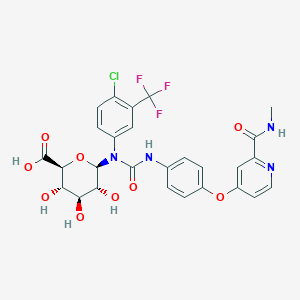
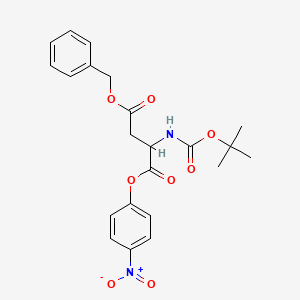
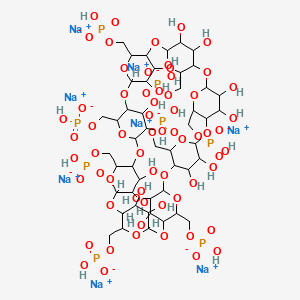
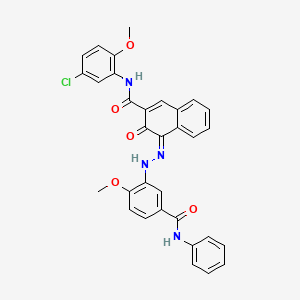

![disodium;[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] phosphate](/img/structure/B13402046.png)
![3-(2-chloro-11-oxido-5,6-dihydrobenzo[b][1]benzazepin-11-ium-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13402052.png)
